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Cyclohexane, methyl(1-methylethyl)-

Cat. No.: B12652512
CAS No.: 16580-26-0
M. Wt: 140.27 g/mol
InChI Key: XWPBAJRHMYWMKT-UHFFFAOYSA-N
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Description

Nomenclature and Structural Representations for Advanced Studies

The precise naming and representation of Cyclohexane (B81311), methyl(1-methylethyl)- are fundamental for unambiguous scientific communication. The nomenclature is dependent on the relative positions of the methyl and isopropyl (1-methylethyl) groups on the cyclohexane ring. The three constitutional isomers are:

1-methyl-2-(1-methylethyl)cyclohexane (ortho-menthane)

1-methyl-3-(1-methylethyl)cyclohexane (meta-menthane) nih.govacs.orgresearchgate.net

1-methyl-4-(1-methylethyl)cyclohexane (para-menthane or p-menthane) mdpi.comwikipedia.org

Each of these isomers can also exist as stereoisomers, specifically diastereomers (cis and trans) and enantiomers, depending on the spatial arrangement of the substituents. The IUPAC (International Union of Pure and Applied Chemistry) nomenclature precisely defines these arrangements. For example, cis-1-methyl-4-(1-methylethyl)cyclohexane indicates that the methyl and isopropyl groups are on the same side of the ring plane. mdpi.comgoogle.com

Structural representations are crucial for visualizing the three-dimensional nature of these molecules. Common representations include chair and boat conformations, which depict the puckered nature of the cyclohexane ring. Newman projections and sawhorse projections are also employed to illustrate the steric interactions between substituents.

Below is a data table summarizing the key identifiers for different isomers of Cyclohexane, methyl(1-methylethyl)-.

Isomer Common Name IUPAC Name CAS Registry Number Molecular Formula Molecular Weight ( g/mol )
1,4-isomerp-Menthane (B155814)1-methyl-4-(1-methylethyl)cyclohexane99-82-1 wikipedia.orgC10H20140.27 wikipedia.org
cis-1,4-isomercis-p-Menthanecis-1-methyl-4-(1-methylethyl)cyclohexane6069-98-3 mdpi.comgoogle.comC10H20140.27 mdpi.com
1,3-isomerm-Menthane1-methyl-3-(1-methylethyl)cyclohexane16580-24-8 nih.govacs.orgresearchgate.netC10H20140.27 researchgate.net
1,1-isomer1-methyl-1-(1-methylethyl)cyclohexane52993-54-1C10H20140.27 pageplace.de

Historical Perspectives on the Investigation of Alkylcyclohexanes

The study of alkylcyclohexanes is deeply rooted in the development of conformational analysis. In the late 19th century, Hermann Sachse proposed that the cyclohexane ring is not planar but exists in puckered, strain-free forms, which we now know as the chair and boat conformations. However, his ideas were not widely accepted at the time.

It was not until the mid-20th century that the significance of these conformations was fully appreciated. The pioneering work of Derek Barton and Odd Hassel, for which they shared the Nobel Prize in Chemistry in 1969, revolutionized the understanding of the three-dimensional structure of cyclic compounds. Barton's 1950 paper, "The Conformation of the Steroid Nucleus," was a landmark publication that introduced the concepts of axial and equatorial positions for substituents on a cyclohexane ring. He demonstrated that the chemical reactivity of a substituent is profoundly influenced by its conformational orientation.

Hassel's electron diffraction studies provided experimental evidence for the chair conformation of cyclohexane and its derivatives. This work laid the foundation for a quantitative understanding of the energy differences between conformers. The concept of "A-values" was later introduced to quantify the steric preference of a substituent for the equatorial position over the axial position, arising from unfavorable 1,3-diaxial interactions. These historical developments in conformational analysis are central to the study of alkylcyclohexanes like Cyclohexane, methyl(1-methylethyl)-, as the stability and reactivity of its isomers are dictated by the conformational preferences of the methyl and isopropyl groups.

Research Landscape and Scholarly Importance of Cyclohexane, methyl(1-methylethyl)-

The scholarly importance of Cyclohexane, methyl(1-methylethyl)-, particularly the p-menthane isomer, has evolved from a model compound for stereochemical studies to a molecule with significant practical applications.

A prominent area of current research is its use as a green solvent . Derived from the hydrogenation of limonene (B3431351), a renewable resource from citrus peels, p-menthane is being investigated as a sustainable alternative to petroleum-based solvents like n-hexane and toluene (B28343). nih.govmdpi.com Studies have shown its comparable performance in the extraction of natural products such as oils, aromas, and carotenoids. mdpi.com Its higher boiling point can also be advantageous in certain applications, leading to better diffusion rates. mdpi.com

Another significant research area is its role as a precursor in the synthesis of p-menthane-3,8-diol (B45773) (PMD) . PMD is a highly effective and naturally derived insect repellent, recognized as a safe alternative to synthetic repellents like DEET. chemicalbook.comresearchgate.net Research focuses on developing efficient and environmentally friendly methods for the synthesis of PMD from p-menthane derivatives. researchgate.net

Furthermore, p-menthane monoterpenoids are studied in the context of natural products chemistry . For instance, they have been identified as components of the oil gland secretions of certain mites, highlighting their role in chemical ecology. nih.gov

The following table presents a summary of key research findings related to p-menthane:

Research Area Key Findings Significance
Green Chemistry p-Menthane shows comparable solvation efficacy to n-hexane for various natural products. mdpi.comOffers a renewable and environmentally friendly alternative to petroleum-based solvents. nih.govmdpi.com
Insect Repellents p-Menthane is a key precursor for the synthesis of p-menthane-3,8-diol (PMD), a natural and effective insect repellent. chemicalbook.comresearchgate.netProvides a safer alternative to synthetic repellents like DEET. chemicalbook.com
Natural Products p-Menthane monoterpenoids are found in the defensive secretions of some insects. nih.govContributes to the understanding of chemical communication and defense mechanisms in nature.

Conceptual Frameworks in Alicyclic Hydrocarbon Research

The study of Cyclohexane, methyl(1-methylethyl)- and other alicyclic hydrocarbons is guided by several fundamental conceptual frameworks in organic chemistry.

Conformational Analysis is the most critical framework. It involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For cyclohexane derivatives, this primarily concerns the equilibrium between different chair and boat conformations and the energetic preferences of substituents for axial versus equatorial positions to minimize steric strain, particularly 1,3-diaxial interactions.

Stereochemistry is another essential framework, focusing on the three-dimensional arrangement of atoms and molecules and its effect on their chemical and physical properties. The existence of cis/trans isomers and enantiomers in substituted cyclohexanes is a direct consequence of their stereochemistry. Understanding these relationships is crucial for predicting and controlling the outcomes of chemical reactions.

Ring Strain Theory , originally proposed by Adolf von Baeyer, provides a basis for understanding the stability of cycloalkanes. While cyclohexane in a chair conformation is essentially strain-free, other cyclic systems can experience angle strain (deviation from ideal bond angles), torsional strain (eclipsing interactions), and steric strain (non-bonded interactions). This theory helps to explain the prevalence of six-membered rings in nature and their relative stability compared to smaller or larger rings.

Finally, the principles of thermodynamics and kinetics are applied to understand the relative stabilities of different isomers and conformers and the rates at which they interconvert. The study of reaction mechanisms in alicyclic systems also relies heavily on these principles, considering how the conformation of the ring can influence the accessibility of reaction sites and the stereochemical outcome of a reaction.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20 B12652512 Cyclohexane, methyl(1-methylethyl)- CAS No. 16580-26-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-1-propan-2-ylcyclohexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20/c1-9(2)10(3)7-5-4-6-8-10/h9H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWPBAJRHMYWMKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(CCCCC1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50880778
Record name cyclohexane, 1-isopropyl-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50880778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52993-54-1, 16580-26-0
Record name Cyclohexane, methyl(1-methylethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052993541
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name cyclohexane, 1-isopropyl-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50880778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Cyclohexane, Methyl 1 Methylethyl

Established Synthetic Pathways and Reaction Conditions

Established methods for the synthesis of p-menthane (B155814) largely rely on the modification of readily available terpene precursors and aromatic compounds. These pathways are valued for their efficiency and scalability.

Cycloaddition Approaches

Cycloaddition reactions, particularly the Diels-Alder reaction, represent a powerful tool for the construction of six-membered rings. byjus.com In principle, a [4+2] cycloaddition could be envisioned for the synthesis of a p-menthane precursor. For instance, the reaction between a 1-substituted diene and a dienophile could generate a cyclohexene (B86901) ring with the desired substitution pattern, which could then be hydrogenated to yield p-menthane. A hypothetical route could involve the reaction of isoprene (B109036) (a 4π component) with methyl vinyl ketone (a 2π component) to form a substituted cyclohexene, which after a series of reductions and modifications could yield the p-menthane skeleton. researchgate.net

However, the direct synthesis of the p-menthane framework via a single cycloaddition step is not a commonly reported high-yield method. Challenges in controlling regioselectivity to achieve the specific 1,4-substitution pattern of the methyl and isopropyl groups often necessitate multi-step synthetic sequences. More complex cycloaddition strategies have been employed in the synthesis of highly functionalized p-menthane derivatives. nih.gov

Hydrogenation and Dehydrogenation Synthesis Routes

One of the most direct and industrially significant routes to p-menthane is the catalytic hydrogenation of p-cymene (B1678584) or other unsaturated monoterpenes like limonene (B3431351). researchgate.net This approach leverages the abundance of these precursors from natural sources or petrochemical processes. The reaction involves the saturation of the aromatic ring of p-cymene or the double bonds within the cyclohexene ring of limonene.

The reverse reaction, the dehydrogenation of p-menthane to p-cymene, is also a well-established process, often competing with hydrogenation at higher temperatures and in the absence of high hydrogen pressure. The reversible nature of this reaction underscores the importance of carefully controlling reaction conditions to favor the desired saturated product. mdpi.comosti.gov

A variety of heterogeneous catalysts are effective for the hydrogenation of these precursors. Noble metals such as palladium, platinum, and rhodium, often supported on materials like carbon (C) or alumina (B75360) (Al₂O₃), are widely used due to their high activity and selectivity.

PrecursorCatalystTemperature (°C)Pressure (bar)Yield/Selectivity of p-Menthane
Limonene5% Rh/Al₂O₃Room Temp27.5High yield
Limonene1% Pt/Al₂O₃Room Temp27.5Minor product (mainly 1-p-menthene)
LimoneneSupported Platinum (5% Pt/Al₂O₃)70-2501-70High conversion and selectivity
p-CymenePd/C---

This table presents a summary of various catalytic systems and conditions for the hydrogenation of common precursors to p-menthane.

Alkylation Reactions in Cyclohexane (B81311) Ring Systems

Alkylation reactions provide another avenue for the synthesis of p-menthane, typically through the construction of the precursor, p-cymene. The Friedel-Crafts alkylation is a cornerstone of this approach, involving the reaction of an aromatic compound with an alkylating agent in the presence of a Lewis acid catalyst. researchgate.net A major industrial synthesis of cumene, a structurally related compound, involves the alkylation of benzene (B151609) with propene. nih.govstackexchange.com Similarly, p-cymene can be synthesized by the alkylation of toluene (B28343) with propene or isopropanol (B130326) over various catalysts, including zeolites. stackexchange.comacs.orgrsc.org The resulting p-cymene is then hydrogenated to afford p-menthane.

Direct Friedel-Crafts alkylation on a cyclohexane ring to introduce the methyl and isopropyl groups in a single step is less common. These reactions on saturated rings are generally more challenging and can lead to a mixture of products due to the lack of directing effects present in aromatic systems.

Novel Synthetic Strategies and Methodological Advancements

Recent research has focused on developing more efficient, selective, and sustainable methods for the synthesis of p-menthane and its derivatives, including the exploration of stereoselective routes and advanced catalyst design.

Enantioselective and Diastereoselective Synthetic Routes

The development of enantioselective and diastereoselective methods for the synthesis of substituted cyclohexanes is a vibrant area of research. For p-menthane, which has two stereocenters, four possible stereoisomers exist. While direct asymmetric synthesis of p-menthane is not widely reported, significant progress has been made in the stereoselective synthesis of its functionalized derivatives, such as p-menthane-3,8-diol (B45773). These syntheses often employ chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction. For example, the diastereoselective synthesis of p-menthane-3,8-diol from citronellal (B1669106) has been achieved with high selectivity. The stereoselective synthesis of cis-p-menthane-1,7-diol has also been reported, starting from 4-isopropylcyclohexanone. These methods provide access to specific stereoisomers of p-menthane derivatives, which are valuable for applications where stereochemistry is crucial.

Catalytic Synthesis Approaches and Catalyst Design

Advances in catalysis have led to the development of more efficient and selective catalysts for the synthesis of p-menthane. Research in this area focuses on several key aspects:

Novel Catalyst Compositions: Beyond traditional noble metal catalysts, researchers are exploring more earth-abundant and cost-effective materials. The design of bimetallic catalysts and the use of novel support materials can enhance catalytic activity and selectivity.

Catalyst Structure and Morphology: The size, shape, and dispersion of metal nanoparticles on a support can significantly influence the catalytic performance. Control over these parameters is crucial for optimizing the hydrogenation of precursors to p-menthane.

Mechanism-Driven Design: A deeper understanding of the reaction mechanisms at the molecular level allows for the rational design of catalysts. For instance, in the hydrogenation of aromatic ketones, the conformational effects of catalysts like [RuH{(S,S)-TsNCH(C₆H₅)CH(C₆H₅)NH₂}(η⁶-p-cymene)] have been studied to understand the origins of asymmetric induction. nih.gov This knowledge can be applied to the design of catalysts for the stereoselective hydrogenation of p-cymene to specific stereoisomers of p-menthane.

The ongoing development of novel catalytic systems promises to deliver more sustainable and efficient routes to p-menthane and its derivatives, with greater control over product selectivity and stereochemistry.

Optimization of Synthetic Efficiency and Selectivity in Cyclohexane, methyl(1-methylethyl)- Production

The primary industrial route to Cyclohexane, methyl(1-methylethyl)- involves the catalytic hydrogenation of p-cymene, which can be sourced from crude sulfate (B86663) turpentine (B1165885) or synthesized from terpenes like limonene. nih.govmdpi.com The optimization of this process hinges on maximizing the conversion of p-cymene while minimizing the formation of side products and the use of harsh reaction conditions.

Key parameters influencing the efficiency and selectivity of this hydrogenation include the catalyst system, temperature, pressure, and solvent. rsc.org The goal is to achieve complete saturation of the aromatic ring of p-cymene without causing cleavage of the alkyl groups or other undesirable side reactions.

Catalyst Design and Influence: The choice of catalyst is critical. While traditional hydrogenation catalysts like nickel and palladium are effective, research focuses on enhancing their performance through specific formulations and supports. For instance, metallic catalysts such as nickel or copper can be too active, leading to excessive cracking of the isopropyl group at the temperatures required for favorable equilibrium conditions. google.com This can result in the formation of byproducts like toluene and ethyl toluene. google.com

Advanced catalyst design seeks to control activity and selectivity. This includes the use of bimetallic catalysts, specific support materials (e.g., silica (B1680970), alumina, carbon), and the confinement of metal nanoparticles within porous structures. rsc.org Encapsulating the hydrogenation functionality can promote the desired reaction pathway by influencing the adsorption of the reactant molecule and preventing catalyst sintering and restructuring. rsc.org A patented method describes a two-stage hydrogenation process using a dispersed catalyst that allows for mild, low-temperature, and low-pressure conditions, achieving a p-menthane content of over 96.0% and near-complete conversion of the dipentene (B1675403) starting material. scispace.com This method avoids the need for recycled hydrogen, further improving efficiency. scispace.com

Process Parameter Optimization: Controlling reaction parameters is essential for steering selectivity. rsc.org

Temperature and Pressure: Lower temperatures and pressures are generally preferred to reduce operating costs and minimize side reactions like cracking. google.comscispace.com However, conditions must be sufficient to overcome the activation energy for the hydrogenation of the aromatic ring. Research into highly active catalysts aims to enable the use of milder conditions. scispace.comrsc.org

Solvents: The choice of solvent can influence selectivity due to its polarity and acid-base properties. rsc.org

Catalyst-to-Feedstock Ratio: Optimizing this ratio is crucial for achieving high conversion without excessive catalyst cost. nih.gov

The table below summarizes findings from various studies on the synthesis of p-menthane and its precursor, p-cymene, highlighting the impact of different catalytic systems and conditions.

Table 1: Research Findings on Catalyst Systems and Reaction Outcomes

Starting Material Catalyst System Temperature (°C) Key Findings Reference
Dipentene Dispersed Hydrogenation Catalyst Low Temperature p-Menthane content >96.0%; Conversion rate of 100%. scispace.com
Dipentene 5% Pd/CTF 220 Primarily produced p-cymene (95.85%) with a small amount of p-menthane (4.15%). mdpi.com
Terpenes Finely divided Palladium on activated carbon/alumina ~225-250 Excellent conversion to p-cymene, remarkably free from p-menthane. google.com
α-pinene, Limonene ZnO/SiO2 200-370 High yields (90-100%) of p-cymene. liverpool.ac.uk
Terpinolene Nickel formate - Complete disproportionation produced cymene. google.com

Convergent and Divergent Synthetic Approaches to Alkylcyclohexanes

Beyond the direct hydrogenation of natural precursors, the principles of convergent and divergent synthesis offer strategic pathways to construct Cyclohexane, methyl(1-methylethyl)- and other structurally diverse alkylcyclohexanes. These methodologies provide flexibility and efficiency, particularly for creating libraries of compounds for screening or synthesizing complex targets. researchgate.netwikipedia.org

In the context of alkylcyclohexanes, a convergent approach could involve:

Fragment Synthesis: A methylcyclohexane (B89554) fragment and an isopropyl fragment would be synthesized separately. For example, 4-methylcyclohexanone (B47639) could serve as the precursor for one fragment, while an isopropyl Grignard reagent (isopropylmagnesium bromide) could be prepared as the second fragment.

Fragment Coupling: The two fragments are then joined. The reaction of 4-methylcyclohexanone with isopropylmagnesium bromide, followed by dehydration and subsequent hydrogenation of the resulting alkene, would yield the final product, 1-isopropyl-4-methylcyclohexane (p-menthane).

This method is advantageous as it allows for the optimization of the synthesis of each fragment independently. taylorandfrancis.com It is particularly efficient for building complex molecules where different substituted alkyl groups are required on the cyclohexane ring. wikipedia.org

Divergent Synthesis: Divergent synthesis begins with a central core molecule that is successively reacted to build outward, or from a common intermediate that is treated with different reagents to produce a library of related compounds. wikipedia.org This strategy is highly effective for rapidly generating molecular diversity from a single starting point. wikipedia.org

For the synthesis of a variety of alkylcyclohexanes, a divergent approach could be implemented as follows:

Common Intermediate: A versatile starting material, such as 4-methylcyclohexanone, could be chosen as the common intermediate.

Divergent Reactions: This intermediate could be subjected to reactions with a range of different Grignard reagents or other alkylating agents.

Reaction with isopropylmagnesium bromide would lead to the synthesis of Cyclohexane, methyl(1-methylethyl)- (after dehydration/hydrogenation).

Reaction with ethylmagnesium bromide would lead to 1-ethyl-4-methylcyclohexane.

Reaction with tert-butylmagnesium chloride would yield 1-tert-butyl-4-methylcyclohexane.

This approach allows for the creation of a library of different alkylcyclohexanes from a single, readily available precursor, which is useful for structure-activity relationship studies or materials science applications. wikipedia.org

Reaction Mechanisms and Reactivity of Cyclohexane, Methyl 1 Methylethyl

Mechanistic Studies of Substituent Effects on Cyclohexane (B81311) Ring Reactivity

The reactivity of the p-menthane (B155814) ring is influenced by its two alkyl substituents: a methyl group and an isopropyl group. These substituents affect the molecule's conformational preferences and, consequently, the accessibility and reactivity of its C-H bonds.

Conformational Effects : The cyclohexane ring in p-menthane adopts a chair conformation to minimize angular and torsional strain. The methyl and isopropyl substituents can occupy either axial or equatorial positions. The trans-isomer, with both substituents in equatorial positions, is thermodynamically more stable than the cis-isomer, where one substituent is forced into a sterically more hindered axial position. This preference is due to the minimization of 1,3-diaxial interactions. The larger isopropyl group has a stronger preference for the equatorial position than the methyl group.

Electronic and Steric Effects : Alkyl groups are weakly electron-donating (inductive effect), which can stabilize adjacent carbocation or radical intermediates. In p-menthane, this effect influences the regioselectivity of radical reactions. The tertiary C-H bonds (at positions 1 and 4) are weaker than the secondary or primary C-H bonds due to the hyperconjugative stabilization of the resulting radical by the alkyl groups. utexas.edu Steric hindrance from the bulky isopropyl and methyl groups can also influence the rate of reaction, shielding nearby C-H bonds from attack by reagents.

Radical Reactions Involving Cyclohexane, methyl(1-methylethyl)-

The most significant reaction pathway for unreactive alkanes like p-menthane is through free-radical mechanisms. masterorganicchemistry.com These reactions are typically initiated by energy input in the form of heat or UV light. masterorganicchemistry.comyoutube.com

Free-Radical Halogenation : A classic example is the reaction with halogens (e.g., Cl₂, Br₂) in the presence of light. The mechanism proceeds via a chain reaction: youtube.com

Initiation : Homolytic cleavage of the halogen molecule (e.g., Cl₂) by UV light to form two chlorine radicals (Cl•).

Propagation : A chlorine radical abstracts a hydrogen atom from p-menthane to form hydrogen chloride (HCl) and a p-menthyl radical. This radical then reacts with another halogen molecule to form a halogenated p-menthane and a new halogen radical, which continues the chain.

Termination : The reaction stops when two radicals combine.

The abstraction of a hydrogen atom in the propagation step is regioselective. Tertiary hydrogens are abstracted more readily than secondary, which are more readily abstracted than primary ones. This is due to the lower bond dissociation energy (BDE) of tertiary C-H bonds and the greater stability of the resulting tertiary radical. utexas.edu

Table 1: Representative Bond Dissociation Energies (BDE) for Alkanes

Bond Type Example BDE (kcal/mol)
Primary C-H CH₃CH₂-H ~98
Secondary C-H (CH₃)₂CH-H ~95
Tertiary C-H (CH₃)₃C-H ~92

This table provides general BDE values to illustrate the trend in C-H bond strength. utexas.edu

Autoxidation : p-Menthane is used as a precursor to p-menthane hydroperoxide, a radical initiator used in polymerization processes. wikipedia.org This is achieved through autoxidation, a radical chain reaction with oxygen. The process involves the formation of a p-menthyl radical, which then reacts with molecular oxygen (a diradical) to form a peroxyl radical. This peroxyl radical can abstract a hydrogen atom from another p-menthane molecule to form p-menthane hydroperoxide and a new p-menthyl radical, continuing the chain.

Thermodynamic and Kinetic Aspects of Cyclohexane, methyl(1-methylethyl)- Transformations

The study of thermodynamics and kinetics provides insight into the feasibility, spontaneity, and rate of chemical transformations involving p-menthane.

Thermodynamics : Thermodynamic data reveals the energy changes and equilibrium position of a reaction. ncert.nic.in

Isomerization : The cis-trans isomerization of p-menthane is a key thermodynamic consideration. The trans isomer, which can adopt a chair conformation with both alkyl groups in equatorial positions, is thermodynamically more stable than the cis isomer. The Gibbs free energy difference between the two determines their relative concentrations at equilibrium.

Combustion : Like all hydrocarbons, p-menthane undergoes combustion, an exothermic reaction with oxygen to produce carbon dioxide and water, releasing a significant amount of energy. noaa.gov

Formation : The hydrogenation of terpenoids like limonene (B3431351) or p-cymene (B1678584) to form p-menthane is also a thermodynamically favorable (exothermic) process. wikipedia.orgdlr.de

Kinetics : Kinetics is concerned with the rate of reaction and the factors that influence it, such as temperature, concentration, and catalysts. rsc.org

Activation Energy : While the combustion of p-menthane is thermodynamically favorable, it has a high activation energy, meaning it requires an initial input of energy (like a spark) to begin. noaa.gov Similarly, uncatalyzed cis-trans isomerization is very slow at room temperature due to the significant energy barrier for ring flipping.

Catalysis : The kinetics of p-menthane transformations can be dramatically altered by catalysts. For instance, the isomerization of alkanes can be achieved at lower temperatures using superacid catalysts, which provide a lower-energy pathway via carbocationic intermediates. rsc.org A study on the isomerization of 3-methylpentane (B165638) using trifluoromethanesulfonic acid found an activation enthalpy (ΔH‡) of 19 kcal/mol for the catalyzed reaction. rsc.org

Table 2: Kinetic vs. Thermodynamic Control in Related Reactions

Reaction Type Product Type Conditions Description
Prins Cyclization of Citronellal (B1669106) Kinetic Low temperature, short reaction time Forms cis-p-menthane-3,8-diol, the less stable product that is formed faster. nih.gov
Prins Cyclization of Citronellal Thermodynamic Higher temperature, longer reaction time Forms trans-p-menthane-3,8-diol, the more stable product, allowing the reaction to reach equilibrium. nih.gov

This table illustrates the principles of kinetic and thermodynamic control in a reaction that produces a p-menthane derivative.

Rearrangement Reactions and Isomerization Processes

While p-menthane is a stable molecule, it can undergo rearrangement and isomerization under specific, often forcing, conditions.

Cis-Trans Isomerization : The most common isomerization process for p-menthane is the interconversion between its cis and trans diastereomers. This occurs through a process of ring flipping, where the chair conformation passes through higher-energy transition states (like the half-chair or twist-boat). This process does not break any bonds but requires overcoming an energy barrier. At equilibrium, the mixture is dominated by the more stable trans isomer.

Skeletal Rearrangements : Under the influence of strong acid catalysts, such as Lewis acids (e.g., AlCl₃) or superacids, p-menthane can undergo skeletal rearrangements. rsc.org These reactions proceed through carbocation intermediates formed by the abstraction of a hydride ion from the alkane. These carbocations can then undergo 1,2-hydride or 1,2-alkyl shifts to form more stable carbocations, leading to a complex mixture of isomeric alkanes. For example, the isopropyl group could rearrange, or the ring itself could contract or expand, although such reactions require high energy.

Photochemical Rearrangements : Certain unsaturated cyclic compounds can undergo photochemical rearrangements like the di-π-methane rearrangement. wikipedia.org However, as a saturated alkane, p-menthane lacks the necessary π-electron systems (like two double bonds separated by a single sp³ carbon) and is therefore not susceptible to this class of reactions. wikipedia.org

Stereochemical Investigations of Cyclohexane, Methyl 1 Methylethyl

Conformational Analysis and Energy Landscapes

The spatial arrangement of atoms in p-menthane (B155814), a substituted cyclohexane (B81311), is not static. The molecule undergoes rapid conformational changes, primarily dictated by the energetic stability of its various forms. The cyclohexane ring itself is not planar, as a flat hexagonal structure would induce significant angle and eclipsing strains. Instead, it adopts puckered conformations to relieve this strain.

Chair-Boat Interconversions and Conformational Isomerism

The most stable and predominant conformation of the cyclohexane ring is the chair form, which effectively eliminates both angle strain and eclipsing strain. masterorganicchemistry.com In this arrangement, all carbon-carbon bonds are staggered. masterorganicchemistry.com Another key conformation is the boat form, which is significantly less stable due to unfavorable steric interactions between the "flagpole" hydrogens at the 1 and 4 positions and eclipsing strain along the sides of the "boat". libretexts.org

The transition between two different chair conformations, known as chair-chair interconversion or ring flipping, is a rapid process at room temperature. libretexts.orgyoutube.com This dynamic equilibrium proceeds through several higher-energy intermediate conformations, including the half-chair, the flexible twist-boat, and the boat conformation. masterorganicchemistry.comlibretexts.org The energy barrier for this interconversion in unsubstituted cyclohexane is approximately 11 kcal/mol. libretexts.org The twist-boat conformation is more stable than the pure boat form as it alleviates some of the flagpole and eclipsing interactions. libretexts.org

The relative energies of these conformations determine their population at equilibrium, with the vast majority of molecules existing in the lowest-energy chair form. libretexts.org

Interactive Data Table: Relative Energies of Cyclohexane Conformations

ConformationRelative Energy (kJ/mol)Key Strain Factors
Chair0No angle or eclipsing strain
Twist-Boat23Minor eclipsing and steric strain
Boat30Flagpole steric strain, eclipsing strain
Half-Chair45Significant angle and torsional strain

Note: Energy values are approximate and represent the strain relative to the chair conformation.

Influence of Methyl and Isopropyl Groups on Cyclohexane Conformation

In substituted cyclohexanes like p-menthane, the two chair conformations resulting from a ring flip are no longer energetically equivalent. pressbooks.pub Substituents can occupy two distinct types of positions: axial (perpendicular to the ring's plane) and equatorial (in the approximate plane of the ring). pressbooks.pub The chair conformation that places bulky substituents in the equatorial position is generally more stable. libretexts.orglibretexts.org

For p-menthane, the conformational equilibrium will strongly favor the chair conformer where the larger isopropyl group, and preferably the methyl group as well, are in equatorial positions to minimize these destabilizing interactions.

Interactive Data Table: A-Values (Energy Cost of Axial Substitution)

SubstituentA-Value (kJ/mol)
-CH₃ (Methyl)7.6
-CH(CH₃)₂ (Isopropyl)9.2

The A-value represents the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers of a monosubstituted cyclohexane. pressbooks.pub

Chirality and Stereogenic Centers in Alkylcyclohexane Systems

Chirality is a geometric property of a molecule that is non-superimposable on its mirror image. libretexts.orglibretexts.org Molecules exhibiting this property are called chiral. The most common source of chirality in organic molecules is the presence of a stereogenic center, often a carbon atom bonded to four different substituents. khanacademy.orgdummies.com

In the structure of Cyclohexane, methyl(1-methylethyl)-, or p-menthane, there are two potential stereogenic centers:

C1: The carbon atom bonded to the methyl group.

C4: The carbon atom bonded to the isopropyl group.

For C1 to be a stereogenic center, it must be attached to four different groups. These groups are: the methyl group, a hydrogen atom, and two different pathways around the ring to C4. Likewise, for C4 to be a stereogenic center, its attached groups (the isopropyl group, a hydrogen atom, and the two ring pathways to C1) must be different. Because the substituents at C1 (methyl) and C4 (isopropyl) are different, both C1 and C4 are indeed stereogenic centers. The presence of these two centers gives rise to multiple stereoisomers for the p-menthane structure.

Diastereomeric and Enantiomeric Forms of Cyclohexane, methyl(1-methylethyl)-

With two stereogenic centers, a molecule can have a maximum of 2ⁿ stereoisomers, where n is the number of stereogenic centers. ic.ac.uk For p-menthane (n=2), a maximum of four stereoisomers are possible. These stereoisomers are classified as either enantiomers or diastereomers. masterorganicchemistry.commasterorganicchemistry.com

Enantiomers are stereoisomers that are non-superimposable mirror images of each other. libretexts.orgmasterorganicchemistry.com They have opposite configurations at all stereogenic centers (e.g., R,R and S,S).

Diastereomers are stereoisomers that are not mirror images of each other. ic.ac.ukmasterorganicchemistry.com This occurs when some, but not all, stereogenic centers have opposite configurations (e.g., R,R and R,S).

The stereoisomers of p-menthane are categorized based on the relative orientation of the methyl and isopropyl groups, described as cis (on the same side of the ring) or trans (on opposite sides). nih.gov

trans-p-menthane: The methyl and isopropyl groups are on opposite sides of the cyclohexane ring. This diastereomer exists as a pair of enantiomers: (1R,4R)-p-menthane and (1S,4S)-p-menthane.

cis-p-menthane: The methyl and isopropyl groups are on the same side of the ring. This diastereomer also exists as a pair of enantiomers: (1R,4S)-p-menthane and (1S,4R)-p-menthane.

Therefore, p-menthane exists as two pairs of enantiomers, with the cis and trans pairs being diastereomeric to each other.

Interactive Data Table: Stereoisomers of p-Menthane

Isomer NameConfigurationRelationship to (1R,4R)
trans-p-Menthane(1R,4R)Identical
trans-p-Menthane(1S,4S)Enantiomer
cis-p-Menthane(1R,4S)Diastereomer
cis-p-Menthane(1S,4R)Diastereomer

Stereoselective Reaction Pathways and Stereochemical Control

Stereochemical control is crucial in the synthesis of specific isomers of p-menthane derivatives for various applications. Stereoselective reactions are chemical reactions that preferentially result in one stereoisomer over others.

Research has demonstrated highly stereoselective syntheses of p-menthane derivatives. For example, the natural products cis-p-menthane-1,7-diol and cis-p-menthane-1,7,8-triol can be synthesized from 4-isopropylcyclohexanone. nih.gov A key step in this synthesis is the MeHNL-catalyzed addition of hydrogen cyanide, which proceeds with very high cis-selectivity (≥96%). nih.gov This demonstrates how a catalyst can control the approach of a reagent to the cyclohexane ring, dictating the stereochemistry of the final product. nih.gov

Enzymatic reactions are also employed for stereochemical control. Lipase-mediated reactions, such as acetylation, have been successfully used for the kinetic resolution of p-menthane derivatives like p-menthan-3-ol isomers. mdpi.com In these processes, the enzyme selectively catalyzes the reaction of one enantiomer at a much faster rate than the other, allowing for their separation. mdpi.com For instance, the lipase-PS-mediated acetylation of various isopulegol (B1217435) stereoisomers selectively yields the acetate of only (–)-isopulegol in high enantiopurity. mdpi.com These methods are vital for obtaining enantiomerically pure p-menthane compounds, which can be used as chiral building blocks for the synthesis of other complex molecules. mdpi.com

Dynamic Stereochemistry and Conformational Dynamics

Dynamic stereochemistry involves the study of the stereochemical changes that occur during a chemical process, including conformational interconversions. psgcas.ac.in The primary dynamic process in p-menthane is the rapid chair-chair ring inversion. libretexts.orgyoutube.com

This rapid flipping means that for the cis isomer, the methyl and isopropyl groups are constantly interconverting between axial and equatorial positions. However, the equilibrium will heavily favor the conformer where the bulkier isopropyl group is equatorial. For the trans isomer, ring flipping converts a diequatorial conformer to a diaxial one. Given the significant steric strain of having both a methyl and an isopropyl group in axial positions, the diequatorial conformer is overwhelmingly favored at equilibrium.

This conformational dynamism is a key aspect of the molecule's behavior. While we can draw static structures of specific conformers, the molecule in reality is a rapidly equilibrating mixture. The observed chemical and physical properties are an average of these contributing conformers, weighted by their relative stability. The rate of interconversion and the energy barriers between conformations define the dynamic stereochemical landscape of the molecule. unibo.it

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules like p-menthane (B155814). It provides insights into the chemical environment of individual protons (¹H) and carbon atoms (¹³C). uobasrah.edu.iq

Advanced 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

While 1D NMR (¹H and ¹³C) provides initial information on the types and numbers of different atoms, 2D NMR techniques are essential for assembling the molecular puzzle. nih.gov

COSY (Correlation Spectroscopy): This proton-detected 2D experiment identifies protons that are coupled to each other, typically on adjacent carbons (³J-coupling). sdsu.edu In p-menthane, a COSY spectrum would show correlations between the methine proton at C4 and the adjacent methylene (B1212753) protons on the ring (C3 and C5), as well as the methine proton of the isopropyl group (H8) and its methyl protons (H9, H10). This helps to establish the connectivity of the proton framework. sdsu.eduresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals directly with the carbon signals to which they are attached (¹J-coupling). columbia.edu For p-menthane, an HSQC spectrum would show a cross-peak connecting the ¹H signal of the C4-methyl group to the ¹³C signal of that same carbon (C7). Similarly, it would link the signals of the ring protons to their respective ring carbons and the isopropyl protons to their corresponding carbons. This technique is highly sensitive and definitively assigns protons to their carbons. sdsu.educolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds (²J and ³J-coupling). sdsu.edu This is crucial for connecting the different fragments of the molecule. For instance, HMBC would show correlations from the protons of the C7 methyl group to the C4 and C3/C5 carbons of the ring. It would also show correlations from the isopropyl methine proton (H8) to the C4 ring carbon and the isopropyl methyl carbons (C9, C10), unequivocally confirming the attachment of the isopropyl group to the C1 position of the cyclohexane (B81311) ring. columbia.eduyoutube.com

Together, these 2D NMR techniques provide a comprehensive map of the atomic connectivity within the p-menthane molecule, confirming its 1-isopropyl-4-methylcyclohexane structure. science.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for p-Menthane

Atom Position¹H Chemical Shift (ppm, predicted)¹³C Chemical Shift (ppm, predicted)
C1-~45-50
C2, C6~1.0-1.6~30-35
C3, C5~1.0-1.6~30-35
C4~1.3-1.7~30-35
C7 (Methyl)~0.8-0.9~20-25
C8 (Isopropyl CH)~1.4-1.8~32-37
C9, C10 (Isopropyl CH₃)~0.8-0.9~19-22

Conformational Analysis via NMR Spectroscopic Parameters

p-Menthane exists as cis and trans diastereomers, which are subject to conformational changes, primarily chair-flipping of the cyclohexane ring. NMR spectroscopy is a powerful tool for studying these conformations in solution. nih.govsjsu.edu

The cyclohexane ring in p-menthane adopts a chair conformation to minimize angular and torsional strain. The bulky isopropyl group has a strong preference for the equatorial position to avoid 1,3-diaxial interactions, which are sterically unfavorable.

In trans-p-menthane , both the methyl and isopropyl groups can occupy equatorial positions in one chair conformation, which is highly favored energetically.

In cis-p-menthane , one substituent must be axial while the other is equatorial. Due to the larger size of the isopropyl group, the favored conformation will have the isopropyl group in the equatorial position and the methyl group in the axial position.

The conformation can be determined by analyzing the coupling constants (³JHH) between adjacent protons on the ring. The magnitude of these coupling constants is dependent on the dihedral angle between the protons, as described by the Karplus relationship. Large coupling constants (typically 8-13 Hz) are observed for axial-axial proton interactions, while smaller couplings (2-5 Hz) are seen for axial-equatorial and equatorial-equatorial interactions. By measuring these couplings, the preferred chair conformation and the orientation of the substituents can be deduced. columbia.edu

Mass Spectrometry (MS) Techniques for Molecular Fingerprinting

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. youtube.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) measures m/z values with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact molecular formula of a compound from its molecular ion peak. For p-menthane (C₁₀H₂₀), the calculated monoisotopic mass is 140.1565 u. HRMS can distinguish this mass from other possible formulas with the same nominal mass (e.g., C₉H₁₆O, which has a mass of 140.1201 u), thus providing unambiguous confirmation of the elemental composition.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) is a technique where ions are subjected to multiple rounds of mass analysis. nih.gov In a typical experiment, the molecular ion of p-menthane ([C₁₀H₂₀]⁺•, m/z = 140) is selected in the first mass analyzer, induced to fragment, and the resulting fragment ions are analyzed in a second mass analyzer. mdpi.com This process, often involving collision-induced dissociation (CID), provides a detailed fragmentation pattern that is characteristic of the molecule's structure.

The fragmentation of alkanes is driven by the formation of the most stable carbocations. For p-menthane, the most likely fragmentation pathways involve the cleavage of bonds adjacent to the tertiary carbons (C1 and C4).

Loss of an isopropyl group: Cleavage of the C1-C8 bond results in the loss of an isopropyl radical (•CH(CH₃)₂) with a mass of 43 u. This generates a stable secondary carbocation fragment at m/z 97. This is often a very prominent peak in the spectrum.

Loss of a methyl group: Cleavage of the C4-C7 bond leads to the loss of a methyl radical (•CH₃) with a mass of 15 u, resulting in a fragment ion at m/z 125. docbrown.info

Other fragmentations: Further fragmentation of the ring can lead to a series of smaller ions, typically separated by 14 mass units (CH₂), creating a characteristic pattern for an alkane. libretexts.org For example, the base peak (the most abundant ion) in the mass spectrum of the similar compound pentane (B18724) is at m/z 43, corresponding to [C₃H₇]⁺. docbrown.info

Table 2: Characteristic Mass Spectrometry Fragments for p-Menthane

m/z ValueProposed Fragment IonNeutral Loss
140[C₁₀H₂₀]⁺•Molecular Ion (M⁺•)
125[C₉H₁₇]⁺•CH₃ (15 u)
97[C₇H₁₃]⁺•CH(CH₃)₂ (43 u)
83[C₆H₁₁]⁺C₄H₉ (57 u)
69[C₅H₉]⁺C₅H₁₁ (71 u)
55[C₄H₇]⁺C₆H₁₃ (85 u)
43[C₃H₇]⁺C₇H₁₃ (97 u)

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. nih.gov For a non-linear molecule like p-menthane with 30 atoms, there are 3N-6 = 3(30)-6 = 84 possible fundamental vibrations. libretexts.org These techniques are excellent for identifying the types of chemical bonds (functional groups) present.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation that excites molecular vibrations, provided there is a change in the molecule's dipole moment during the vibration. youtube.com As a saturated hydrocarbon, the IR spectrum of p-menthane is characterized by:

C-H Stretching: Strong absorption bands just below 3000 cm⁻¹ (typically in the 2850-2960 cm⁻¹ range) corresponding to the symmetric and asymmetric stretching of C-H bonds in the methyl (CH₃) and methylene (CH₂) groups.

C-H Bending: Absorption bands around 1465 cm⁻¹ are due to CH₂ scissoring and CH₃ asymmetric bending. A band near 1375 cm⁻¹ is characteristic of the symmetric "umbrella" bending of a methyl group. The presence of an isopropyl group can sometimes be identified by a split in this region.

Raman Spectroscopy: Raman spectroscopy is a light scattering technique. youtube.com A vibration is Raman active if it causes a change in the polarizability of the molecule's electron cloud. nih.gov IR and Raman are complementary; vibrations that are weak in IR may be strong in Raman, and vice versa. For p-menthane:

The symmetric C-H stretching vibrations, which involve a significant change in the volume of the electron cloud, typically give rise to strong Raman signals.

The hydrocarbon backbone (C-C) stretching vibrations are also more prominent in the Raman spectrum compared to the IR spectrum.

Since p-menthane has low symmetry, most of its vibrational modes are theoretically active in both IR and Raman spectroscopy. mdpi.com

Table 3: General Vibrational Frequencies for Alkanes like p-Menthane

Frequency Range (cm⁻¹)Vibrational ModeTypical IR IntensityTypical Raman Intensity
2850-2960C-H Stretch (sp³)StrongStrong
~1465CH₂ Scissoring / CH₃ Asymmetric BendMediumMedium
~1375CH₃ Symmetric BendMediumWeak
800-1300C-C Stretch and C-H Bend (Fingerprint Region)VariableMedium-Strong

Chromatographic Techniques for Separation and Purity Assessment

The separation and purity assessment of "Cyclohexane, methyl(1-methylethyl)-," commonly known as p-menthane, relies heavily on chromatographic techniques. Due to its nature as a volatile hydrocarbon, Gas Chromatography (GC) is the most prevalent and effective method. High-Performance Liquid Chromatography (HPLC) can also be applied, though it presents certain challenges. For the separation of its stereoisomers, specialized chiral chromatography is essential.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Gas chromatography is exceptionally well-suited for the analysis of volatile compounds like p-menthane, offering superior separation capabilities. researchgate.net It is the primary technique for assessing the purity and quantifying p-menthane in various matrices.

Gas Chromatography (GC): Analytical methods for related compounds, such as p-menthane-3,8-diol (B45773), provide a clear framework for the analysis of p-menthane. A common method employs a gas chromatograph equipped with a flame ionization detector (FID), which is effective for detecting hydrocarbons. The separation is typically achieved using a fused silica (B1680970) capillary column. epa.gov For instance, a DB-1 column, which has a non-polar stationary phase, is suitable for separating non-polar analytes like p-menthane. epa.gov An internal standard, such as dipropyl phthalate (B1215562), can be used to ensure accurate quantification. epa.gov A gas chromatography-mass spectrometry (GC-MS) system can also be utilized for definitive identification and quantitation. nih.gov

Detailed GC Method for a Related Compound:

ParameterConditionReference
InstrumentGas Chromatograph epa.gov
DetectorFlame Ionization Detector (FID) epa.gov
ColumnDB-1 Fused Silica Capillary epa.gov
Column Dimensions30 m length x 0.32 mm inner diameter x 0.25 µm film thickness epa.gov
Sample PreparationDilution in acetone (B3395972) with internal standard epa.gov
Internal StandardDipropyl phthalate epa.gov

High-Performance Liquid Chromatography (HPLC): The application of HPLC for the analysis of p-menthane is less common due to the compound's high volatility and lack of a strong ultraviolet (UV) chromophore. Standard reversed-phase HPLC, which separates compounds based on polarity, is incapable of separating enantiomers as they possess identical physical and chemical properties in a non-chiral environment. sepscience.com To analyze p-menthane using HPLC, a refractive index (RI) detector would be necessary, as this type of detector is sensitive to changes in the bulk refractive index of the mobile phase caused by the analyte. nih.gov However, GC remains the more straightforward and sensitive method for this particular compound.

Chiral Chromatography for Enantiomeric Separation

The p-menthane molecule (1-isopropyl-4-methylcyclohexane) possesses two stereocenters, leading to the existence of diastereomers (cis and trans) and, for each diastereomer, a pair of enantiomers. Separating these enantiomers, a process known as chiral resolution, is impossible with standard chromatographic techniques. lumenlearning.com It requires the use of a chiral environment, which is typically achieved by using a chiral stationary phase (CSP) in either GC or HPLC. chiralpedia.comchromatographyonline.com

The fundamental principle of chiral chromatography involves the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector in the stationary phase. These diastereomeric complexes have different energies and stabilities, resulting in different retention times and allowing for their separation. chiralpedia.com

Chiral Gas Chromatography (GC): For volatile compounds like the enantiomers of p-menthane, chiral GC is a powerful and widely used separation technique. The method utilizes a capillary column coated with a chiral stationary phase. Cyclodextrin (B1172386) derivatives are among the most common and effective CSPs for the separation of terpene-related compounds. These cyclic oligosaccharides have a chiral cavity that can include one enantiomer preferentially over the other, leading to separation.

Representative Conditions for Chiral GC Separation:

ParameterTypical ConditionRationale
Column TypeFused silica capillary with a chiral stationary phaseProvides the necessary chiral environment for separation. chiralpedia.com
Chiral Stationary Phase (CSP)Derivatized cyclodextrin (e.g., β-cyclodextrin)Effective for creating diastereomeric interactions with volatile enantiomers like terpenes.
DetectorFlame Ionization Detector (FID) or Mass Spectrometer (MS)FID provides high sensitivity for hydrocarbons, while MS aids in structural identification.
Carrier GasHelium or HydrogenStandard inert carrier gases for GC.
Temperature ProgramOptimized temperature rampEnsures efficient elution and resolution of the enantiomeric peaks. nist.gov

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is another robust method for enantiomeric separation. nih.gov In this technique, a column packed with a chiral stationary phase is used. chromatographyonline.com A wide variety of CSPs are commercially available, with polysaccharide-based phases (e.g., cellulose (B213188) or amylose (B160209) derivatives) being particularly versatile and widely used. chiralpedia.com Other types include macrocyclic antibiotic phases, such as vancomycin, which are effective for separating certain classes of chiral compounds. nih.gov While highly effective for a broad range of pharmaceuticals and other compounds, chiral HPLC is used less frequently for highly volatile and non-polar hydrocarbons like p-menthane compared to chiral GC.

Computational Chemistry Studies on Cyclohexane, Methyl 1 Methylethyl

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of molecules. These methods solve the Schrödinger equation, or a simplified form of it, to provide insights into molecular structure, stability, and electronic characteristics.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. acs.orgmdpi.com It is often employed to calculate properties like molecular energies, electronic distribution, and reactivity descriptors.

In the study of nitroaromatic molecules, DFT calculations at the M06/cc-PVDZ level have been used to perform geometry optimizations and calculate the Wiberg bond index (WBI), a measure of bond order. mdpi.com For instance, the WBI values for C-NO2 bonds in molecules like TNB and TATB were calculated to be 0.76 and 0.89, respectively, providing insights into bond strength. mdpi.com Furthermore, DFT has been used to determine the reactants and transition state structures for SN1 and SN2 model reactions at the 6–31+G(d) basis set level. nih.gov

DFT is also crucial for predicting spectroscopic properties. The GIAO-DFT (Gauge-Including Atomic Orbital) formalism is a common approach for calculating NMR chemical shifts. acs.orgnih.gov This method has been successfully applied to derivatives of p-menthane (B155814), such as p-menthane-3,9-diols, where theoretical estimations of NMR chemical shifts showed excellent agreement with experimental data when combined with molecular dynamics simulations. acs.orgnih.gov

The choice of the exchange-correlation functional is a key factor for the accuracy of DFT calculations. acs.org While there is no exact mathematical expression for these functionals, various approximations are available. acs.org

Ab Initio Methods for Energy and Geometry Optimization

Ab initio methods are computational chemistry methods based on quantum mechanics. rsc.org Unlike empirical or semi-empirical methods, ab initio calculations theoretically derive results from first principles, without the inclusion of experimental data.

These methods are instrumental in determining the equilibrium geometries and harmonic frequencies of molecules. For instance, Møller–Plesset second-order perturbation theory (MP2) with large basis sets has been shown to predict bond lengths to within 0.003 Å and bond angles to within 0.5° of experimental values for small molecules like water, ammonia, and methane (B114726). rsc.org The development of techniques for evaluating analytic gradients and higher derivatives has made the application of ab initio methods, particularly at the Self-Consistent Field (SCF) and MP2 levels, more routine and powerful for geometry optimization. rsc.orgaps.org

Ab initio calculations have also been used in the parametrization of force fields for molecular dynamics simulations. nih.gov For example, the parametrization of p-menthan-3,9-diols involved both semi-empirical and ab initio quantum mechanical calculations to derive reliable parameters for subsequent molecular dynamics studies. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. The accuracy of these simulations is highly dependent on the force field used. ethz.ch

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. unicamp.brpressbooks.publibretexts.org MD simulations are a powerful tool for exploring the conformational landscape of flexible molecules like p-menthane. By simulating the motion of the molecule over time, researchers can identify the most populated or energetically favorable conformations. acs.orgnih.gov

For derivatives of p-menthane, such as p-menthan-3,9-diols, MD simulations have been used to identify the most populated conformations in solution. This information is crucial for understanding the molecule's behavior and for subsequent quantum mechanical calculations of properties like NMR chemical shifts. acs.orgnih.gov The simulations can also provide insights into intra- and intermolecular interactions, such as hydrogen bonding. nih.gov

Force Field Development and Molecular Mechanics Modeling

A force field in chemistry refers to the functional form and parameter sets used to calculate the potential energy of a system of atoms or molecules. wikipedia.org The development of accurate force fields is crucial for the reliability of molecular mechanics and molecular dynamics simulations. ethz.chnih.gov

The process of creating a force field, known as parametrization, involves determining the values for the parameters within the chosen energy functions. wikipedia.org This is often achieved by fitting to experimental data or results from higher-level quantum mechanical calculations. ethz.chwikipedia.org For small organic molecules, this can be a challenging task due to the vastness of chemical space and the limited availability of experimental data. ethz.ch

For p-menthane derivatives, force fields have been explicitly parametrized using both semi-empirical and ab initio quantum mechanical calculations. nih.gov The reliability of these new parameters was then validated by predicting various molecular and thermodynamic properties. nih.gov The OPLS (Optimized Potentials for Liquid Simulations) force field is another example used in simulations of related terpenoid compounds like p-cymene (B1678584). mdpi.comacs.org

The table below provides an example of parameters that might be found in a force field for a molecule like p-menthane, although specific values will vary depending on the force field.

Table 1: Example of Force Field Parameters

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are increasingly used to predict various spectroscopic parameters, aiding in the identification and characterization of molecules. hmdb.ca

As mentioned earlier, DFT calculations using the GIAO formalism are a powerful tool for predicting NMR chemical shifts. acs.orgnih.gov This approach has been successfully applied to p-menthane derivatives, achieving excellent agreement with experimental data. acs.orgnih.gov The accuracy of these predictions can be further enhanced by considering the effects of the solvent, often by performing calculations on supermolecules that include explicit solvent molecules. acs.orgnih.gov

The prediction of mass spectra is another area where computational methods are valuable. For instance, predicted LC-MS/MS spectra for molecules like p-menthane-3,8-diol (B45773) are available in databases and can serve as a guide for identifying unknown compounds. hmdb.ca These predictions are often based on competitive fragmentation modeling. hmdb.ca

More advanced techniques, such as deep learning models, are also being developed to predict molecular spectra with improved efficiency and accuracy. researchgate.netmit.edumdpi.com These models can learn from large datasets of experimental and calculated spectra to predict properties like UV-Vis absorption peaks. researchgate.netmit.edu

Transition State Analysis and Reaction Pathway Modeling

Understanding the mechanism of a chemical reaction often involves identifying the transition state (TS), which is the highest energy point along the reaction coordinate. masterorganicchemistry.com Computational methods are essential for locating and characterizing these transient structures.

DFT calculations are commonly used to determine the geometries and energies of transition states. nih.gov For example, in the study of SN1 and SN2 model reactions, DFT was used to locate the respective transition states. nih.gov The activation energy of a reaction, which is the energy difference between the reactants and the transition state, can then be calculated. acs.org

Kinetic Isotope Effect (KIE) measurements, when combined with computational modeling, provide a powerful method for determining transition state structures. nih.gov This approach has been used to investigate enzymatic reactions, such as those catalyzed by prenyltransferases. nih.gov

Reaction pathway modeling allows for the exploration of different possible routes a reaction can take. For instance, in the synthesis of p-menthane-3,8-diol from citronellal (B1669106), it was found that the reaction could proceed via a carbocation-hydration pathway or an isopulegol (B1217435) hydration route, with the preferred pathway depending on the catalyst used. rsc.org Computational studies can help to elucidate the energetics of these different pathways.

The table below summarizes some key computational methods and their applications in studying p-menthane and related compounds.

Table 2: Summary of Computational Methods and Applications

Environmental Occurrence and Fate of Cyclohexane, Methyl 1 Methylethyl

Natural Occurrence and Biogenesis in Biological Systems

p-Menthane (B155814) and its derivatives are found in various biological systems, from plants to arthropods. It is considered an isoprenoid, and its chemical structure consists of a cyclohexane (B81311) ring substituted with a methyl group and an isopropyl group at positions 1 and 4, respectively. caprysses.fr

Natural Sources The compound occurs naturally, notably in the exudates of Eucalyptus fruits. wikipedia.org However, it is more commonly found as part of the chemical profile of various essential oils, often alongside its aromatic precursor, p-cymene (B1678584), and other terpenoids. wikipedia.org For instance, derivatives of p-menthane are significant components of certain plant chemistries. p-Menthane-3,8-diol (B45773), a well-known insect repellent, is found in small quantities in the essential oil extracted from the leaves and twigs of the lemon eucalyptus tree (Corymbia citriodora). beyondpesticides.orgwikipedia.orgepa.gov This diol is also a constituent of the roots of Litsea cubeba (mountain pepper) and has been identified in other fruits. e3s-conferences.org Another derivative, p-menthan-3-one, is recognized as a plant metabolite in species such as Osmanthus fragrans and Nepeta tenuifolia. wikipedia.org

In the animal kingdom, p-menthane monoterpenoids have been identified as characteristic components of the oil gland secretions of the oribatid mite, Nothrus palustris. nih.gov In this mite, the secretion is predominated by two isomers of p-1,8-menthadien-5-yl formate, which account for about 75% of the total secretion. nih.gov

Biogenesis The biosynthesis of p-menthane and its derivatives is linked to the broader pathways of terpenoid synthesis. In the mite Nothrus palustris, it is presumed that these compounds are synthesized via the mevalonate (B85504) pathway. nih.gov In plants and for chemical synthesis, p-menthane can be produced through the hydrogenation of other monoterpenes. wikipedia.org Common precursors include p-cymene, limonene (B3431351), and terpinolenes. wikipedia.org For example, the insect repellent p-menthane-3,8-diol can be synthesized from citronellal (B1669106) through an acid-catalyzed intramolecular cyclization (Prins reaction). researchgate.netacs.org

Compound/DerivativeNatural SourceReference
p-MenthaneExudates of Eucalyptus fruits wikipedia.org
p-Menthane-3,8-diol (PMD)Corymbia citriodora (Lemon Eucalyptus), Litsea cubeba (Mountain Pepper), various fruits beyondpesticides.orgwikipedia.orgepa.gove3s-conferences.org
p-Menthan-3-oneOsmanthus fragrans, Nepeta tenuifolia wikipedia.org
p-Menthane MonoterpenoidsOil gland secretions of the mite Nothrus palustris nih.gov

Environmental Distribution and Transport Mechanisms

The environmental distribution of p-menthane is largely governed by its physical properties. As a saturated hydrocarbon, it is insoluble in water but miscible with organic solvents. wikipedia.org This characteristic suggests that in aquatic environments, it will not readily dissolve in the water column but will tend to associate with organic matter and sediment.

Its volatility influences its transport in the atmosphere. With a boiling point of 168 °C, p-menthane is a liquid at standard temperature and pressure, but it can be released into the atmosphere, particularly from its natural sources. wikipedia.org

The distribution of p-menthane derivatives, such as the widely used insect repellent p-menthane-3,8-diol (PMD), is influenced by their application. Since PMD is applied directly to human skin and clothing, its primary entry into the environment is through wash-off during bathing or laundering. epa.gov Subsequent transport in aquatic systems could occur, but significant dilution is expected to render concentrations in water bodies negligible. epa.gov Regulatory bodies like the U.S. Environmental Protection Agency (EPA) have determined that due to its use pattern, there are no requirements for environmental fate data for PMD as significant exposure to non-target organisms is not anticipated. epa.govepa.gov

PropertyValueReference
Chemical FormulaC₁₀H₂₀ wikipedia.org
Molar Mass140.270 g·mol⁻¹ wikipedia.org
AppearanceColorless liquid wikipedia.org
Boiling Point168 °C (441 K) wikipedia.org
Water SolubilityInsoluble wikipedia.org
Solubility in Organic SolventsSoluble wikipedia.org

Biodegradation Pathways and Microbial Transformation Studies

Specific research on the biodegradation pathways of p-menthane is limited in publicly available literature. However, studies on the microbial transformation of structurally similar compounds, such as other cyclohexane derivatives, provide insight into its potential environmental fate.

Microorganisms are known to degrade a wide array of hydrocarbons. For instance, some bacterial strains, like those from the genus Rhodococcus, have demonstrated the ability to degrade cyclohexane, although an adaptation period may be necessary for the microbes to effectively metabolize the compound. canada.ca Other research has focused on the biodegradation of cyclohexane derivatives. For example, the bacterium Variovorax paradoxus and certain Pseudomonas species can degrade trans-4-methyl-1-cyclohexane carboxylic acid. researchgate.net

The general process of microbial degradation of hydrocarbons like p-menthane in an aerobic environment typically involves oxidation reactions catalyzed by microbial enzymes. This process can lead to the cleavage of the cyclohexane ring and the eventual breakdown of the molecule into simpler compounds that can be utilized by the microorganisms for energy and biomass. The microbial assimilation of such compounds is a key part of the carbon cycle. eagri.org However, without specific studies on p-menthane, the exact intermediates and enzymes involved in its biodegradation remain uncharacterized.

Environmental Monitoring and Detection Methodologies

The monitoring and detection of p-menthane and its derivatives in environmental or commercial samples rely on standard analytical chemistry techniques. For regulatory purposes, such as the registration of pesticides, validated analytical methods are required.

The U.S. EPA has documented an enforcement analytical method for the determination of p-menthane-3,8-diol in commercial products. This method utilizes gas chromatography with a flame ionization detector (GC-FID). epa.govepa.gov The analysis is performed using a capillary column with dipropyl phthalate (B1215562) as an internal standard for quantification. epa.gov

For structural elucidation and identification, other spectroscopic methods are employed. The synthesis and purification of the cis and trans isomers of p-menthane-3,8-diol have been confirmed using infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) spectroscopy (both ¹H and ¹³C NMR). e3s-conferences.org

Derivatives and Analogues of Cyclohexane, Methyl 1 Methylethyl : Synthesis and Transformations

Synthesis of Substituted Methyl(1-methylethyl)cyclohexane Derivatives

The synthesis of substituted p-menthane (B155814) derivatives often leverages readily available natural products like citronellal (B1669106) or α-terpinene as starting materials. A variety of chemical transformations are employed to introduce functional groups such as hydroxyls, amines, and others onto the cyclohexane (B81311) ring, often with a focus on controlling the stereochemistry of the final products.

One prominent method involves the acid-catalyzed cyclization of citronellal, a reaction known as the Prins reaction. academie-sciences.fr This process is widely used for the synthesis of p-menthane-3,8-diol (B45773) (PMD), a well-known insect repellent. academie-sciences.frnih.gov The reaction can be carried out using various acids, including citric acid and sulfuric acid, in aqueous or biphasic systems. academie-sciences.fracs.org For instance, treating (+)-citronellal with a 7% citric acid solution in a water/essential oil biphasic medium at 50°C for 15 hours results in the formation of cis and trans PMD isomers with a conversion rate of 82%. academie-sciences.fr A more efficient conversion of 97.9% with 92.3% selectivity for PMD can be achieved using 0.25% sulfuric acid at 50°C for 11 hours. acs.org Sustainable approaches have also been developed, utilizing lignin-derived carbon acid catalysts, which can achieve up to 97% conversion of citronellal with an 86% yield of PMD. rsc.org

Another key synthetic strategy involves the stereoselective addition of functional groups to cyclohexanone (B45756) precursors. The synthesis of cis-p-menthane-1,7-diol and related compounds begins with the highly cis-selective (≥96%) hydrocyanation of 4-isopropylcyclohexanone, catalyzed by the MeHNL enzyme. nih.gov The resulting cyanohydrin is then chemically transformed to yield the target diol. nih.gov

The introduction of nitrogen-containing functionalities has also been explored. The synthesis of 1,4-p-menthane diamine (1,4-PMD) from α-terpinene has been achieved through a two-step process. bohrium.comresearchgate.net This involves a visible-light-mediated di-aza-Diels-Alder reaction with dibenzyl azodicarboxylate (DBAD), followed by a heterogeneously catalyzed hydrogenation. bohrium.comresearchgate.net This method is advantageous as it avoids regioselectivity issues often encountered in terpene amination. bohrium.com

The following table summarizes various synthetic approaches to substituted p-menthane derivatives.

Starting MaterialReagents and ConditionsProductKey FindingsReference(s)
(+)-Citronellal7% citric acid, H₂O/essential oil, 50°C, 15 hcis/trans-p-Menthane-3,8-diolGreen synthesis method with 82% conversion. academie-sciences.fr
Citronellal0.25% H₂SO₄, 50°C, 11 hp-Menthane-3,8-diolsHigh conversion (97.9%) and selectivity (92.3%). acs.org
(±)-CitronellalLignin-derived carbon acid catalyst, waterp-Menthane-3,8-diolSustainable catalytic process with 97% conversion and 86% yield. rsc.org
4-IsopropylcyclohexanoneHCN, MeHNL catalystcis-p-Menthane-1,7-diolHighly stereoselective synthesis (>96% cis-selectivity). nih.gov
α-Terpinene1) Dibenzyl azodicarboxylate (DBAD), visible light; 2) H₂, catalyst1,4-p-Menthane diamineBenign, two-step procedure with simultaneous C-N bond formation. bohrium.comresearchgate.net

Reactivity and Properties of Functionalized Analogues

The introduction of functional groups onto the p-menthane skeleton significantly alters its reactivity and physical properties. The nature and position of these substituents dictate the molecule's polarity, lipophilicity, and ability to engage in intermolecular interactions, which in turn influences its biological and chemical behavior.

For example, p-menthane-3,8-diol (PMD) is a widely recognized insect repellent. nih.govnih.gov Its efficacy is attributed to the presence of the two hydroxyl groups, which influence its volatility and interaction with insect olfactory receptors. The stereochemistry of these hydroxyl groups also plays a role in its activity. Quantum chemical analysis suggests that properties like lipophilicity (related to aqueous stabilization) and the separation of electrostatic potential are important for repellent activity. nih.govresearchgate.net

The introduction of adamantane (B196018) functional groups into other polymer systems has been shown to allow for the tuning of properties through molecular recognition, a principle that could be applied to p-menthane analogues. mdpi.com The properties of functionalized p-menthanes are summarized in the table below.

Compound/AnalogueFunctional Group(s)Key Properties/ReactivityApplication/SignificanceReference(s)
p-Menthane-3,8-diol (PMD)Two hydroxyl groupsActive insect repellent; properties influenced by stereochemistry and lipophilicity.CDC-endorsed natural repellent. nih.govnih.govresearchgate.net
p-Menthane-1,7-diolTwo hydroxyl groupsSynthesized with high stereocontrol.Natural product synthesis. nih.gov
1,4-p-Menthane diamineTwo primary amine groupsActs as a monomer for polymers; conformation influenced by the isopropyl group.Renewable platform chemical for materials science. bohrium.comresearchgate.net
p-Menthane formates and derivativesFormyl and other oxygen-containing groupsFound in arthropod exocrine secretions; act as repellents or pheromones.Chemical ecology. nih.gov

Structure-Reactivity Relationships in Cyclohexane, methyl(1-methylethyl)- Analogues

The relationship between the three-dimensional structure of p-menthane analogues and their reactivity or biological activity is a critical area of study. The conformation of the cyclohexane ring and the spatial arrangement of substituents determine how the molecule interacts with other chemical species, including biological receptors or catalysts.

A study on the anti-inflammatory properties of 21 different p-menthane monoterpenes revealed a clear structure-activity relationship. uc.pt The ability of these compounds to inhibit nitric oxide (NO) production, a marker for inflammation, was directly linked to their chemical structure. For instance, (S)-(+)-carvone and (R)-(-)-carvone showed the highest potency among the tested compounds, highlighting the importance of the carbonyl group and its stereochemical environment. uc.pt

In the context of PMD as an insect repellent, stereo-electronic analysis has been used to develop pharmacophore models. nih.govresearchgate.net These studies indicate that favorable lipophilicity, a specific separation of electrostatic potential energy, and a localized negative potential region near the oxygen atoms are crucial for activity. The generated pharmacophore model for potent PMD analogues features two aliphatic hydrophobic regions and a hydrogen-bond donor site. nih.govresearchgate.net This demonstrates how the specific arrangement of atoms and functional groups dictates biological function.

The reactivity in synthetic transformations is also governed by structural factors. In the synthesis of Co₆Se₈ clusters with triarylphosphine ligands, steric hindrance from the bulky ligands was found to create a significant kinetic barrier to the formation of the desired product. acs.org Similarly, in substitution reactions of benzene (B151609) derivatives, the size of an alkyl group (like the isopropyl group in p-menthane systems) can hinder reactions at adjacent (ortho) positions. libretexts.org For p-menthane analogues, the bulky isopropyl group can act as a conformational anchor and sterically influence the accessibility of different positions on the cyclohexane ring for chemical reactions. researchgate.net

Structural FeatureInfluence on Reactivity/PropertiesExample Compound(s)Research FindingReference(s)
Position and Stereochemistry of Hydroxyl GroupsDictates insect repellent activity.p-Menthane-3,8-diol (PMD)Lower aqueous stabilization and specific electrostatic potential distribution enhance repellent efficacy. nih.govresearchgate.net
Presence of a Carbonyl GroupConfers anti-inflammatory properties.(S)-(+)-carvone, (R)-(-)-carvoneShowed the most potent inhibition of nitric oxide production in a screening assay. uc.pt
Isopropyl GroupActs as a conformational anchor and provides steric hindrance.1,4-p-Menthane diamineInfluences the conformation of the six-membered ring and can direct the outcome of reactions. researchgate.net
Nature of Ligand SubstituentsModifies electronic properties and redox potentials in metal complexes.Co₆Se₈ clusters with P(C₆H₄R)₃ ligandsElectron transfer energetics are strongly influenced by ligand para-substituents. acs.org

Exploration of Bioisosteric Replacements in Related Systems

Bioisosteric replacement is a powerful strategy in medicinal chemistry and drug design where an atom or a functional group in a biologically active compound is replaced by another with similar physical or chemical properties. cambridgemedchemconsulting.comdrughunter.com The goal is to create a new molecule that retains the desired biological activity but has improved properties, such as enhanced potency, better selectivity, altered pharmacokinetics, or reduced toxicity. cambridgemedchemconsulting.comdrughunter.com This approach, while not extensively documented specifically for p-menthane systems, offers a rational pathway for designing novel analogues.

The concept relies on the principle that certain molecular fragments are interchangeable. Classical bioisosteres include swapping a hydroxyl group (-OH) with a thiol (-SH) or an amine (-NH₂), or replacing a hydrogen atom with fluorine. Non-classical bioisosteres involve more complex replacements, such as substituting a carboxylic acid group with a tetrazole ring to improve metabolic stability and cell permeability. drughunter.com For example, this strategy was successfully used in the development of the drug losartan. drughunter.com

In the context of p-menthane analogues, one could envision several potential bioisosteric replacements. For a compound like PMD, where hydroxyl groups are key to its activity, one might replace one or both -OH groups. nih.gov A potential bioisostere for the hydroxyl group is the difluoromethyl group (-CF₂H), which can still participate in hydrogen bonding but is more lipophilic and metabolically stable. nih.gov The direct conversion of aliphatic alcohols to their difluoromethylated analogues represents a late-stage functionalization strategy that could be applicable. nih.gov

Another possibility is the modification of the hydrocarbon backbone itself. For instance, replacing a carbon atom within the cyclohexane ring with a silicon atom (a "silicon switch") is a known bioisosteric strategy that can alter the metabolic profile of a molecule. The replacement of a methylene (B1212753) group (-CH₂-) with an oxygen atom (-O-), a sulfur atom (-S-), or an amino group (-NH-) are also common bioisosteric substitutions. cambridgemedchemconsulting.com

The application of bioisosterism could lead to novel p-menthane analogues with modulated properties. For instance, enhancing the lipophilicity of a repellent like PMD without losing the key hydrogen-bonding features might lead to a longer duration of action. This strategy of molecular modification provides a rational framework for the future design and discovery of new p-menthane derivatives with optimized functional profiles. nih.gov

Catalytic Applications and Transformations Involving Cyclohexane, Methyl 1 Methylethyl

Catalytic Dehydrogenation Processes for Aromatic Conversion

The conversion of p-menthane (B155814) to p-cymene (B1678584), an aromatic compound with numerous industrial applications, is a primary focus of catalytic dehydrogenation research. google.comgoogle.com This transformation involves the removal of three molecules of hydrogen from the cyclohexane (B81311) ring, a thermodynamically endothermic process that requires efficient catalysis to proceed at reasonable rates and temperatures. ou.eduuh.edu

Heterogeneous catalysts are widely employed for the vapor-phase dehydrogenation of p-menthane due to their stability at high temperatures and ease of separation from the reaction products. ou.eduyoutube.com Noble metals, particularly platinum (Pt) and palladium (Pd), supported on high-surface-area materials are highly effective for this reaction. google.comou.edursc.org These metals are proficient at activating C-H bonds while showing lower activity for the undesirable side reaction of C-C bond cleavage (hydrogenolysis). ou.edu

Common supports include activated carbon and alumina (B75360), which offer high surface activity and can be regenerated by burning off organic deposits. google.com For instance, passing vapors of monocyclic terpenes like p-menthane over a palladium-on-activated-carbon or palladium-on-activated-alumina catalyst at dehydrogenation temperatures (e.g., 250-325 °C) yields p-cymene. google.com

Studies have also explored other catalytic materials. Vietnamese montmorillonite (B579905) clay, activated with an aqueous solution of sulfuric acid, has been shown to catalyze the conversion of limonene (B3431351) to p-cymene, a reaction that proceeds through terpene intermediates and their subsequent dehydrogenation. researchgate.net In this process, hydrogenation products such as p-menthane are also formed. researchgate.net

Catalyst SystemSubstrate(s)Temperature (°C)Key FindingsReference(s)
Palladium on Activated CarbonDipentene (B1675403) / Monocyclic Terpenes250-325Effective for producing p-cymene. google.com
Palladium on Activated AluminaDipentene / Monocyclic Terpenes250-325Produces a purer p-cymene product. google.com
Platinum-based catalystsLower alkanesHighHigh activity for C-H bond activation, low for C-C rupture. ou.edu
Acid-activated MontmorilloniteLimonene120Achieved 78% yield of p-cymene via isomerization and subsequent dehydrogenation/hydrogenation reactions. researchgate.net

Homogeneous catalysis offers a pathway for alkane activation under milder conditions, often with high selectivity. youtube.comrsc.org While less common for bulk chemical production like p-cymene, homogeneous catalysts are pivotal in mechanistic studies of C-H bond functionalization. rsc.org These catalysts, typically transition metal complexes soluble in the reaction medium, can be tailored by modifying their ligand environment to achieve specific reactivity. youtube.comunl.edu

The activation of strong C-H bonds in alkanes like p-menthane requires highly reactive metal centers. uh.edursc.org Research has focused on complexes of metals such as rhodium and iridium. unl.eduacs.org For example, rhodium(II) porphyrin dimers have shown significant rate enhancements for methane (B114726) C-H bond activation. unl.edu Similarly, iridium pincer complexes have been studied for the catalytic transfer dehydrogenation of alkanes. acs.org The principles derived from these studies are applicable to the C(sp³)–H bonds in the cyclohexane ring of p-menthane. The success of homogeneous catalysis relies on the ability to precisely control the metal center's reactivity to favor C-H activation over other pathways. youtube.com

Role as a Model Compound in Hydrocarbon Conversion Studies

p-Menthane serves as an important model compound for studying the catalytic conversion of saturated cyclic hydrocarbons. researchgate.net Its relatively simple and stable structure, containing primary, secondary, and tertiary C-H bonds, allows researchers to investigate the fundamentals of catalyst activity and selectivity. researchgate.net

In dehydrogenation studies, p-menthane is a useful substitute for more complex terpenes to understand the conversion to aromatics. google.comgoogle.com The reaction is not always complete, resulting in a mixture of p-menthane and p-cymene, which are difficult to separate due to their close boiling points (171 °C for p-menthane and 175 °C for p-cymene). google.com This makes the system a practical case for developing advanced separation techniques like extractive distillation. google.com

Furthermore, in the field of biomimetic catalysis, p-menthane is used as a substrate to model the oxidative functionalization of alkanes by enzymes like Cytochrome P-450. researchgate.net Metalloporphyrins, which are synthetic analogs of the active site in these enzymes, have been used to catalyze the selective hydroxylation of p-menthane, providing insights into the mechanisms of biological oxidation. researchgate.net

Catalytic Hydrogenation of Unsaturated Precursors

p-Menthane is produced through the catalytic hydrogenation of various unsaturated monoterpenes and aromatic compounds. wikipedia.org This process involves the addition of hydrogen across double bonds in the precursor molecule, converting it to the saturated cycloalkane structure of p-menthane. wikipedia.orgyoutube.com

Common precursors for the synthesis of p-menthane include:

p-Cymene: The hydrogenation of the aromatic ring of p-cymene yields p-menthane. wikipedia.orgwikipedia.org

Terpenes: Various terpenes with the p-menthane skeleton, such as limonene, terpinolenes, and phellandrene, can be fully saturated to p-menthane through hydrogenation. wikipedia.org

α-Terpineol: The hydrogenation of α-terpineol over platinum or palladium catalysts can produce mixtures of cis- and trans-p-menthan-8-ol, a hydroxylated derivative of p-menthane. cdnsciencepub.com Further reduction would yield p-menthane itself.

The catalysts for these reactions are typically heterogeneous, most commonly platinum or palladium on a support material. youtube.comcdnsciencepub.com The reaction is generally exothermic, and the choice of catalyst and reaction conditions can influence the stereochemistry of the product, yielding different ratios of cis and trans isomers of p-menthane. wikipedia.orgcdnsciencepub.com

PrecursorCatalystProductKey FindingsReference(s)
p-CymeneHydrogenation catalystsp-MenthaneA standard route to produce the saturated derivative. wikipedia.orgwikipedia.org
Limonene, Terpinolenes, PhellandreneHydrogenation catalystsp-MenthaneProduct of hydrogenation or hydrogenolysis of various terpenoids. wikipedia.org
α-TerpineolPlatinum or Palladiumcis- and trans-p-menthan-8-olYields hydroxylated derivatives of p-menthane. cdnsciencepub.com

Oxidative Catalysis and Functionalization

The C-H bonds of p-menthane can be selectively functionalized through catalytic oxidation, introducing oxygen-containing functional groups to the saturated hydrocarbon skeleton. researchgate.netgoogle.com This process allows for the conversion of a simple alkane into more valuable products like alcohols and ketones. google.com

One notable process involves the liquid-phase catalytic oxidation of a mixture of p-cymene and p-menthane using molecular oxygen. google.com In the presence of an oxidation catalyst, such as a mixture of lead and manganese compounds, p-menthane is converted into various oxygenated products. The oxidation primarily attacks the tertiary carbon atom of the isopropyl group, forming dihydroterpineol, which can be further oxidized to a ketone. google.com

In another approach, metalloporphyrins have been employed as biomimetic catalysts for the selective aerobic hydroxylation of p-menthane. researchgate.net This solvent-free process, operating under ambient pressure, shows that the tertiary C-H bonds are more reactive than secondary or primary ones, leading to the convenient and highly selective formation of dihydroterpineols (DHTs). researchgate.net The catalytic activity was found to be dependent on the central metal ion of the metalloporphyrin. researchgate.net

Catalyst SystemOxidantTemperature (°C)ProductsKey FindingsReference(s)
Lead and Manganese compoundsMolecular Oxygen5 - 170Alcohols, aldehydes, ketones, acidsProvides a mixture of tertiary alcohols and ketones useful as a pine oil substitute. google.com
Metallodeuteroporphyrins (e.g., with Fe³⁺)Molecular Oxygen40Dihydroterpineols (DHTs)Fe-based catalyst was most active; high selectivity for tertiary C-H bond hydroxylation. researchgate.net

Future Research Directions and Unexplored Avenues

The saturated monocyclic monoterpene, Cyclohexane (B81311), methyl(1-methylethyl)-, commonly known as p-menthane (B155814), presents a versatile hydrocarbon scaffold. While its derivatives have found established applications, the parent compound and its broader chemical family hold significant, largely untapped potential for future scientific exploration. The following sections delineate promising avenues for research, focusing on advanced materials, nanotechnology, sustainable synthesis, and interdisciplinary studies.

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